"Methyl 3-amino-6-methylpyrazine-2-carboxylate" CAS number 2032-84-0
"Methyl 3-amino-6-methylpyrazine-2-carboxylate" CAS number 2032-84-0
An In-Depth Technical Guide to Methyl 3-amino-6-methylpyrazine-2-carboxylate (CAS 2032-84-0): A Key Intermediate in Modern Drug Discovery
Executive Summary
Methyl 3-amino-6-methylpyrazine-2-carboxylate, identified by CAS number 2032-84-0, is a pivotal heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. As a substituted pyrazine, it belongs to a class of aromatic heterocycles renowned for their presence in a wide array of biologically active molecules.[1] The unique arrangement of an amino group, a methyl ester, and a methyl group on the pyrazine core provides a versatile scaffold with multiple reactive sites. This guide offers a comprehensive technical overview of its chemical properties, synthesis, reactivity, and profound applications, particularly its role as a foundational building block in the development of targeted therapeutics such as kinase inhibitors. For researchers and drug development professionals, this molecule represents a critical starting point for creating novel and complex pharmaceutical agents.
Physicochemical and Spectroscopic Profile
The precise characterization of a molecule is fundamental to its application in research and development. The structural and electronic properties of Methyl 3-amino-6-methylpyrazine-2-carboxylate have been well-documented through various analytical techniques.
Core Chemical Properties
A summary of the key physicochemical properties is provided below, establishing the molecular identity of this compound.
| Property | Value | Source(s) |
| CAS Number | 2032-84-0 | [2][3][4] |
| Molecular Formula | C₇H₉N₃O₂ | [2][5] |
| Molecular Weight | 167.17 g/mol | [2] |
| IUPAC Name | Methyl 3-amino-6-methylpyrazine-2-carboxylate | |
| Synonyms | 3-Amino-6-methyl-pyrazine-2-carboxylic acid methyl ester | [4] |
| Appearance | Typically a solid powder | [4] |
| Storage | Room temperature, in a dry, dark, and sealed container | [2] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structural integrity of the molecule. Detailed studies employing Fourier-transform infrared (FTIR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy have been conducted.[6][7]
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Infrared and Raman Spectroscopy: Vibrational spectroscopy studies have successfully identified the characteristic functional groups. For instance, C-H stretching vibrations of the heteroaromatic structure are observed in the 3000–3100 cm⁻¹ region.[6] The distinct peaks corresponding to the amino (N-H), carbonyl (C=O), and methyl (C-H) groups are readily assigned by comparing experimental spectra with values calculated using density functional theory (DFT), confirming the molecular structure.[6][7]
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Nuclear Magnetic Resonance (¹H and ¹³C NMR): NMR spectroscopy provides unambiguous evidence of the molecular skeleton. The chemical shifts for the protons and carbon atoms have been calculated using the gauge-independent atomic orbital (GIAO) method and show good agreement with experimental data.[7] This analysis confirms the substitution pattern on the pyrazine ring.
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UV-Visible Spectroscopy: Electronic properties, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, have been investigated using UV-Visible spectroscopy and time-dependent DFT (TD-DFT).[7] These studies indicate that charge transfer occurs within the molecule, a property that can be significant for its biological interactions.[7]
Synthesis and Chemical Reactivity
The utility of Methyl 3-amino-6-methylpyrazine-2-carboxylate as a building block is predicated on its accessible synthesis and predictable reactivity.
Established Synthetic Route
The compound is typically prepared via esterification of its corresponding carboxylic acid. Patent literature outlines a robust, multi-step synthesis beginning with the sodium salt of 3-amino-6-methylpyrazine-carboxylic acid.[8]
This process involves reacting the sodium salt with an alkylating agent like dimethyl sulfate in a suitable solvent such as methanol.[8] The resulting methyl ester can then be isolated and purified.
Key Reaction Sites and Reactivity
The molecule's functionality stems from three primary reactive zones: the nucleophilic amino group, the electrophilic ester carbonyl, and the pyrazine ring itself, which can undergo electrophilic substitution.
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Acylation of the Amino Group: The 3-amino group is a potent nucleophile, readily reacting with acyl chlorides or isocyanates.[9][10] This reaction is fundamental for extending the molecular scaffold, a common strategy in drug design to modulate binding affinity and pharmacokinetic properties.[11]
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Transformation of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides through ammonolysis or reaction with primary/secondary amines.[9][12] This allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR).
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Substitution on the Pyrazine Ring: The pyrazine ring can undergo electrophilic substitution reactions, such as chlorination with reagents like sulfuryl chloride, to introduce halogens that can serve as handles for further cross-coupling reactions.[8]
The Role of the Aminopyrazine Scaffold in Medicinal Chemistry
The pyrazine core is considered a "privileged scaffold" in medicinal chemistry due to its ability to form hydrogen bonds and engage in various non-covalent interactions with biological targets, making it a frequent component of clinically successful drugs.[1][13]
Case Study: Development of FGFR Inhibitors
A compelling application of this scaffold is in the design of inhibitors for Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases whose aberrant signaling is a known driver in various cancers.[11][14]
Researchers have successfully used the 3-aminopyrazine-2-carboxylate core as a starting point for novel FGFR inhibitors.[11][14] By synthesizing a library of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives, they identified compounds that potently inhibit FGFR kinases at the submicromolar level.[14] These compounds function by blocking the activation of FGFR and its downstream signaling pathways, such as the MAPK and AKT pathways, leading to potent antitumor activity in cancer cell lines with FGFR abnormalities.[11]
Exemplary Experimental Protocols
The following protocols are illustrative and should be adapted based on specific laboratory conditions and safety assessments.
Protocol: Synthesis of Methyl 3-amino-6-methylpyrazine-2-carboxylate[8]
This protocol is a generalized procedure based on patent literature.
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Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend the sodium salt of 3-amino-6-methylpyrazine-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of salt).
-
Reagent Addition: Cool the suspension in an ice bath. Add dimethyl sulfate (1.1 eq) dropwise to the stirred suspension over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, filter off any remaining solid. Evaporate the filtrate to dryness under reduced pressure.
-
Purification: Re-suspend the crude residue in a saturated sodium bicarbonate solution and stir for 30 minutes to neutralize any remaining acid. Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield the title compound.
Protocol: Acylation of the 3-Amino Group to Form an Amide Derivative[9]
This protocol outlines a general method for creating amide derivatives for SAR studies.
-
Setup: Disperse Methyl 3-amino-6-methylpyrazine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 15-20 mL per gram) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add anhydrous pyridine (1.5 eq) to the suspension and stir for 5 minutes.
-
Acylating Agent Addition: Add the desired acyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 24-48 hours, monitoring by TLC.
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to obtain the pure acylated product.
Safety, Handling, and Storage
Proper handling is essential when working with this and related chemical compounds.
-
Hazard Identification: While a specific, comprehensive safety data sheet for CAS 2032-84-0 is not universally available, related aminopyrazine derivatives are classified with hazards such as skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[15] It is prudent to handle this compound with similar precautions.
-
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17]
-
Avoid inhalation of dust or vapors.[18]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[16]
-
-
Storage and Stability: The compound should be stored in a tightly sealed container in a dry, dark place at room temperature to prevent degradation.[2]
Conclusion and Future Outlook
Methyl 3-amino-6-methylpyrazine-2-carboxylate is far more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of medicinal chemists. Its straightforward synthesis, predictable reactivity, and residence within the privileged pyrazine family make it an exceptionally valuable starting material. The successful development of potent FGFR inhibitors from this scaffold underscores its potential for creating next-generation targeted therapies.[14] Future research will likely continue to exploit this building block to synthesize novel compounds targeting a wide range of enzymes and receptors, further solidifying the importance of the aminopyrazine core in the ongoing quest for new and effective medicines.
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